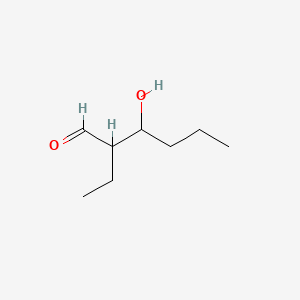

2-Ethyl-3-hydroxyhexanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-hydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBAIQMSJGQWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(CC)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964290 | |

| Record name | 2-Ethyl-3-hydroxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-03-7 | |

| Record name | 2-Ethyl-3-hydroxyhexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-hydroxyhexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-hydroxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxyhexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-HYDROXYHEXANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5667 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Ethyl-3-hydroxyhexanal chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-hydroxyhexanal

Abstract

This compound, a β-hydroxy aldehyde, is a significant organic compound with applications as a reagent and an intermediate in various chemical syntheses.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodology, and visual representations of key processes.

Chemical and Physical Properties

This compound is an organic compound characterized by the presence of both a hydroxyl and an aldehyde functional group.[1] Its branched structure and functional groups contribute to its distinct chemical properties and reactivity.[3] It is typically a colorless to pale yellow liquid with a characteristic odor.[1]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 496-03-7[1][3][4][5][6] |

| Molecular Formula | C8H16O2[1][3][4][5][6] |

| Molecular Weight | 144.21 g/mol [3][4] |

| Synonyms | Butyraldol, 3-Hydroxy-2-ethylhexanal[1][3][4][6] |

| InChI | InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3[1][3][4] |

| InChIKey | FMBAIQMSJGQWLF-UHFFFAOYSA-N[1][3][4] |

| Canonical SMILES | CCCC(C(CC)C=O)O[3][4] |

Physical Properties

| Property | Value |

| Boiling Point | 216.9 °C at 760 mmHg[6][7] |

| Density | 0.923 g/cm³[6][7] |

| Flash Point | 86.7 °C[6][7] |

| Vapor Pressure | 0.0294 mmHg at 25 °C[6][7] |

| Refractive Index | 1.435[6][7] |

Computed Properties

| Property | Value |

| pKa | 14.56 ± 0.20 (Predicted)[5][8] |

| XLogP3 | 1.2[5] |

| Hydrogen Bond Donor Count | 1[5][8] |

| Hydrogen Bond Acceptor Count | 2[5][8] |

| Rotatable Bond Count | 5[5][8] |

| Exact Mass | 144.115029749[4][5] |

| Complexity | 91.3[5][8] |

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

This compound is primarily synthesized through the aldol condensation of butanal.[2][8] This reaction involves the base-catalyzed addition of one molecule of butanal to another.[9]

Materials:

-

Butanal

-

Aqueous sodium hydroxide (B78521) (NaOH) solution or potassium hydroxide (KOH)[10]

-

Phase-transfer catalyst (optional)

-

Acetic acid

Procedure:

-

The aldol condensation of butanal is carried out at approximately 30°C.[2][8]

-

An aqueous solution of sodium hydroxide is used as the catalyst. A phase-transfer catalyst can also be employed.[2][8]

-

In the first step, the base abstracts an alpha-hydrogen from a butanal molecule to form an enolate ion.[10]

-

The resulting enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second butanal molecule.[10]

-

This leads to the formation of a β-hydroxy aldehyde, which is this compound.[9][10]

-

The reaction is terminated by the addition of acetic acid.[2][8]

Caption: Aldol condensation pathway for the synthesis of this compound.

Expected Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic methods.

Infrared (IR) Spectroscopy:

-

A broad peak is expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A sharp peak around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the aldehyde group.

-

Peaks in the region of 2900-3000 cm⁻¹ correspond to C-H stretching.

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

A signal for the aldehydic proton (CHO) is expected to appear downfield, typically in the range of 9-10 ppm.

-

The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear between 3.5 and 4.5 ppm.

-

The protons of the ethyl and propyl groups will show characteristic splitting patterns in the upfield region (0.8-1.7 ppm).

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy:

-

A peak for the carbonyl carbon of the aldehyde will be observed significantly downfield, around 200 ppm.

-

The carbon attached to the hydroxyl group is expected to have a chemical shift in the range of 60-80 ppm.

-

The remaining aliphatic carbons will appear in the upfield region.

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be observed at m/z = 144.

-

Fragmentation patterns would likely involve the loss of water (M-18), an ethyl group (M-29), or a propyl group (M-43).

Chemical Reactivity and Applications

This compound is a versatile compound due to the presence of both an aldehyde and a hydroxyl group.[1] It is utilized as a precursor in the synthesis of several important industrial chemicals.[2][3][8]

Key Reactions:

-

Dehydration: It can undergo dehydration to form 2-ethyl-2-hexenal, an α,β-unsaturated aldehyde.[3]

-

Hydrogenation: The aldehyde group can be selectively hydrogenated to yield 2-ethyl-1,3-hexanediol.[3]

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-ethyl-3-hydroxyhexanoic acid.

-

Further Aldol Reactions: It can participate in further aldol condensation reactions with other aldehydes.[3]

Caption: Major chemical transformations of this compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid the formation of aerosols.[11] Personal protective equipment such as safety glasses with side-shields and protective gloves should be worn.[11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]

-

First Aid:

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- 1. CAS 496-03-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 496-03-7 [chemicalbook.com]

- 3. Buy this compound | 496-03-7 [smolecule.com]

- 4. This compound | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 496-03-7 [chemnet.com]

- 7. MOLBASE [key.molbase.com]

- 8. guidechem.com [guidechem.com]

- 9. Solved 2-ethyl-3-hydroxy-hexanal can be synthesized via a | Chegg.com [chegg.com]

- 10. homework.study.com [homework.study.com]

- 11. lookchem.com [lookchem.com]

An In-Depth Analysis of 2-Ethyl-3-hydroxyhexanal: IUPAC Nomenclature and Chemical Structure

For Immediate Release

SHANGHAI – A detailed examination of the organic compound 2-Ethyl-3-hydroxyhexanal reveals a branched hydroxy aldehyde with significant applications in chemical synthesis. This guide provides a comprehensive overview of its IUPAC name, structural formula, and key identifiers for researchers, scientists, and professionals in drug development.

IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name is derived from its molecular structure:

-

Hexanal : The core of the molecule is a six-carbon aldehyde chain, where the aldehyde group (-CHO) is designated as carbon 1.

-

3-hydroxy : A hydroxyl (-OH) group is attached to the third carbon atom of the chain.

-

2-ethyl : An ethyl (-CH2CH3) group is substituted at the second carbon position.

The compound is also known by several synonyms, including Butyraldol, 3-Hydroxy-2-ethylhexanal, and Butylaldol.[1][3][4] Its CAS number is 496-03-7.[3][4]

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₈H₁₆O₂.[2][3] Structurally, it is a β-hydroxy aldehyde, a product of the aldol (B89426) condensation of butanal.[2] The presence of both a hydroxyl and an aldehyde functional group makes it a versatile intermediate in organic synthesis.[5]

Key Structural Identifiers:

| Identifier | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| SMILES | CCCC(C(CC)C=O)O |

| InChI | InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3 |

| InChIKey | FMBAIQMSJGQWLF-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical databases.[1][2][6]

The molecule's structure, featuring a branched carbon chain with both alcohol and aldehyde functionalities, influences its chemical reactivity.[2] It can undergo reactions typical of both functional groups, such as oxidation of the aldehyde or dehydration involving the hydroxyl group. For instance, it is a precursor in the catalytic synthesis of 2-ethylhexanal.[2]

Logical Structure Diagram

To visualize the naming convention based on the chemical structure, the following diagram illustrates the relationship between the functional groups and the parent alkane chain.

References

- 1. This compound | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 496-03-7 [smolecule.com]

- 3. This compound | 496-03-7 [chemnet.com]

- 4. chembk.com [chembk.com]

- 5. CAS 496-03-7: this compound | CymitQuimica [cymitquimica.com]

- 6. PubChemLite - this compound (C8H16O2) [pubchemlite.lcsb.uni.lu]

The Formation of 2-Ethyl-3-hydroxyhexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of 2-Ethyl-3-hydroxyhexanal, a key intermediate in various chemical syntheses. The document outlines the underlying chemical principles, provides detailed experimental protocols, presents quantitative data, and visualizes the reaction pathways.

Introduction

This compound, also known as butyraldol, is a β-hydroxy aldehyde formed from the self-condensation of butanal. This reaction is a classic example of an aldol (B89426) addition, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The formation of this compound can be catalyzed by either acid or base, with the base-catalyzed route being more common. This versatile intermediate is a precursor in the industrial synthesis of 2-ethylhexanol, a widely used plasticizer.[1][2]

Reaction Mechanism

The formation of this compound proceeds via an aldol addition mechanism, which involves the nucleophilic addition of a butanal enolate (in base-catalyzed reactions) or enol (in acid-catalyzed reactions) to the carbonyl group of a second butanal molecule.

Base-Catalyzed Mechanism

The base-catalyzed formation of this compound is a three-step process initiated by a base, such as hydroxide (B78521) (OH⁻).[3][4][5][6]

-

Enolate Formation: The hydroxide ion deprotonates the α-carbon of a butanal molecule, forming a resonance-stabilized enolate.[3][4][7] This step is reversible and establishes an equilibrium between the aldehyde and the enolate.[7]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second, unreacted butanal molecule. This results in the formation of an alkoxide intermediate.[3][5]

-

Protonation: The alkoxide intermediate is protonated by a proton source, typically water (formed in the initial deprotonation step), to yield the final product, this compound.[5][6]

Acid-Catalyzed Mechanism

The acid-catalyzed mechanism also proceeds in three main stages, utilizing an acid catalyst (H⁺) to facilitate the reaction.[8][9][10]

-

Enol Formation: The carbonyl oxygen of a butanal molecule is protonated by the acid catalyst, making the α-protons more acidic. A weak base (e.g., water or the conjugate base of the acid) then removes an α-proton to form a neutral enol intermediate.[9][10]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the protonated carbonyl carbon of a second butanal molecule. This forms a protonated aldol product.[9]

-

Deprotonation: A weak base removes the proton from the carbonyl oxygen of the intermediate, regenerating the acid catalyst and forming this compound.[9]

Quantitative Data

The kinetics of the aldol condensation of butanal have been investigated under various conditions. The reaction rate is influenced by factors such as temperature, catalyst type, and concentration.

| Parameter | Condition | Value | Reference |

| Acid Catalysis | |||

| Rate Order in [H⁺] | Sulfuric Acid | First Order | [3] |

| Base Catalysis | |||

| Temperature Range | Aqueous NaOH | 110-150 °C | [4] |

| NaOH Concentration | Aqueous Solution | 0.76-1.9 M | [4] |

| Catalyst Activity | |||

| Amine Modifiers | Mesoporous Silica Support | secondary > primary >> tertiary > pyridinic | [4] |

Experimental Protocols

The following are generalized protocols for the laboratory-scale synthesis of this compound.

Base-Catalyzed Synthesis

This procedure utilizes a common base catalyst for the aldol addition.

Materials:

-

n-Butanal

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Ethanol (95%)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add n-butanal and dissolve it in 95% ethanol.

-

Slowly add the aqueous NaOH solution to the ethanolic solution of butanal with vigorous stirring at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography.

Acid-Catalyzed Synthesis

This protocol employs an acid catalyst to promote the reaction.

Materials:

-

n-Butanal

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Place n-butanal and ether in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.

-

Add the acid catalyst (e.g., concentrated HCl) dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a set period.

-

Neutralize the reaction mixture by washing it with a saturated sodium bicarbonate solution in a separatory funnel.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Method | Expected Observations |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), sharp C=O stretch for the aldehyde (~1725 cm⁻¹), and C-H stretches (~2960-2850 cm⁻¹). |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aldehyde proton (CHO) singlet (~9.5-9.7 ppm), proton on the carbon bearing the hydroxyl group (CHOH) multiplet, and various signals for the alkyl protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbonyl carbon signal (~200-205 ppm), carbon bearing the hydroxyl group (~65-75 ppm), and signals for the other aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (144.21 g/mol ).[6] |

Conclusion

The formation of this compound via the self-condensation of butanal is a well-established and versatile reaction in organic synthesis. Understanding the intricacies of both the base- and acid-catalyzed mechanisms allows for the targeted synthesis of this important chemical intermediate. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. 23.4 Using Aldol Reactions in Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. www2.oberlin.edu [www2.oberlin.edu]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. This compound, (2R,3R)-rel- | C8H16O2 | CID 72941699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organic chemistry - Self aldol condensation of butanal under basic conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Solved Synthesis of 2 Ethyl-3-hydroxy-hexanal reagents = | Chegg.com [chegg.com]

- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 10. byjus.com [byjus.com]

A Technical Guide to the Spectroscopic Profile of 2-Ethyl-3-hydroxyhexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-hydroxyhexanal (CAS No: 496-03-7), also known as Butyraldol, is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2] Its structure incorporates both an aldehyde and a secondary alcohol functional group, making it a versatile intermediate in organic synthesis. The presence of these functional groups, along with its alkyl backbone, gives rise to a distinct spectroscopic profile. This guide provides an in-depth summary of the expected spectroscopic data for this compound and outlines the experimental protocols for acquiring such data.

Chemical Structure:

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption from the hydroxyl group (O-H stretch) and a sharp, strong absorption from the carbonyl group (C=O stretch) of the aldehyde.

Table 1: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol |

| 2960-2870 | Strong | C-H Stretch | Alkane (sp³) |

| ~2820 and ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde |

| ~1725 | Strong | C=O Stretch | Aldehyde |

| ~1460 | Medium | C-H Bend | Alkane (sp³) |

| ~1100 | Medium | C-O Stretch | Secondary Alcohol |

Interpretation Note: The broadness of the O-H stretch is due to hydrogen bonding. The characteristic pair of peaks around 2820 and 2720 cm⁻¹ is a hallmark of the C-H bond of an aldehyde functional group and arises from a phenomenon known as Fermi resonance.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The most downfield signal is expected from the aldehydic proton, which is highly deshielded.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~9.7 | Doublet | 1H | Aldehyde (CHO) |

| ~3.8 | Multiplet | 1H | CH-OH |

| ~2.5 | Multiplet | 1H | CH-CHO |

| ~2.0 | Singlet (broad) | 1H | OH |

| 1.2 - 1.7 | Multiplet | 6H | Propyl & Ethyl -CH₂- groups |

| 0.8 - 1.0 | Triplet | 6H | Propyl & Ethyl -CH₃ groups |

Interpretation Note: The aldehydic proton (CHO) typically appears in the 9-10 ppm region.[4][5][6] Protons on carbons adjacent to the carbonyl group are deshielded and appear around 2.0-2.5 ppm.[5] The proton on the carbon bearing the hydroxyl group (CH-OH) is also deshielded. The broadness of the OH signal is due to chemical exchange and its chemical shift can vary with concentration and temperature.

2.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum is characterized by a highly deshielded signal for the carbonyl carbon of the aldehyde.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~205 | C=O (Aldehyde) |

| ~75 | CH-OH |

| ~58 | CH-CHO |

| ~35 | CH₂ (propyl) |

| ~25 | CH₂ (ethyl) |

| ~19 | CH₂ (propyl) |

| ~14 | CH₃ (propyl) |

| ~11 | CH₃ (ethyl) |

Interpretation Note: The carbonyl carbon of an aldehyde typically resonates in the 190-215 ppm range, making it one of the most downfield signals in a ¹³C NMR spectrum.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass/charge) | Interpretation |

| 144 | Molecular Ion (M⁺) |

| 126 | [M - H₂O]⁺ (Loss of water from the alcohol) |

| 115 | [M - CHO]⁺ (Loss of the formyl radical) |

| 101 | [M - C₃H₇]⁺ (Alpha-cleavage, loss of propyl radical) |

| 87 | [M - C₄H₉]⁺ (McLafferty-type rearrangement) |

| 71 | [C₄H₇O]⁺ (Cleavage next to the hydroxyl group) |

| 57 | [C₄H₉]⁺ (Propyl group cleavage fragment) |

| 43 | [C₃H₇]⁺ (Propyl fragment) or [C₂H₃O]⁺ (Acylium ion) |

Interpretation Note: The molecular ion peak (M⁺) at m/z 144 may be weak due to the lability of the alcohol.[5] A common fragmentation pathway for alcohols is the loss of a water molecule (M-18).[7] Aldehydes and ketones also undergo characteristic cleavages, such as alpha-cleavage (breaking the bond adjacent to the carbonyl) and the McLafferty rearrangement.[5][6]

Experimental Protocols

The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data presented above.

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is designed for acquiring an IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for this type of compound.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be clean.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal exposed to the ambient air. This spectrum accounts for atmospheric CO₂ and water vapor, as well as any instrument-specific signals.

-

Sample Application: Place a single drop (approximately 10-20 µL) of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Secure the instrument's press arm over the sample to ensure good contact between the liquid and the crystal. Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a soft, lint-free wipe soaked in a suitable solvent (e.g., isopropanol (B130326) or acetone), and allow it to dry completely.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

The final liquid height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

-

-

Spectrum Acquisition:

-

Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to ensure sharp, symmetrical peaks. This can be an automated or manual process.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and begin data acquisition. For ¹H NMR, 8-16 scans are often sufficient. For ¹³C NMR, several hundred to thousands of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed into the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak or TMS).

Protocol for Mass Spectrometry (MS)

This protocol describes analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a standard method for volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC-MS System Configuration:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

GC Column: Use a standard non-polar or mid-polar capillary column (e.g., a 30 m DB-5ms).

-

Oven Program: Program the GC oven temperature to separate the analyte from any impurities. A typical program might start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.[7]

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

-

MS Configuration (Electron Ionization):

-

Ion Source: Set the ion source temperature (e.g., 230 °C).

-

Ionization Energy: Use the standard electron energy of 70 eV, which produces reproducible fragmentation patterns and allows for library matching.[7]

-

Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a relevant mass range, for instance, m/z 40 to 400.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The compound will travel through the GC column, enter the MS ion source where it is fragmented, and the resulting ions are separated by the mass analyzer to generate a mass spectrum.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound. Examine the mass spectrum for that peak to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 496-03-7 [chemnet.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. scirp.org [scirp.org]

An In-depth Technical Guide to the Physical Properties of Butyraldehyde (Butanal)

A Note on Butyraldol: Initial research indicates that "butyraldol" is a dimer formed from the aldol (B89426) condensation of two molecules of butyraldehyde (B50154). While butyraldol is a distinct chemical entity, comprehensive physical property data for it is not as readily available as for its precursor, butyraldehyde. This guide will, therefore, focus on the well-documented physical properties of butyraldehyde (IUPAC name: butanal), a crucial industrial chemical and the foundational molecule for butyraldol synthesis.

Introduction

Butyraldehyde, also known as butanal, is a four-carbon aldehyde with the chemical formula C₄H₈O.[1][2] It is a colorless, flammable liquid characterized by a pungent, aldehyde-like odor.[1][2] Butyraldehyde is a significant intermediate in the chemical industry, primarily used in the production of n-butanol, 2-ethylhexanol (a precursor to plasticizers), and various resins.[3] Its physical properties are fundamental to its handling, storage, and application in various synthetic processes. This guide provides a detailed overview of these properties for researchers, scientists, and drug development professionals.

Core Physical Properties of Butyraldehyde

The physical characteristics of butyraldehyde are summarized in the table below, providing a comprehensive dataset for easy reference and comparison.

| Property | Value | Units | Conditions |

| IUPAC Name | Butanal | - | - |

| Synonyms | Butyraldehyde, n-Butanal | - | - |

| CAS Number | 123-72-8 | - | - |

| Chemical Formula | C₄H₈O | - | - |

| Molecular Weight | 72.11 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Room Temperature |

| Odor | Pungent, aldehyde-like | - | - |

| Melting Point | -99 to -96 | °C | 1 atm |

| Boiling Point | 74.8 to 75.7 | °C | 1 atm |

| Density | 0.80 to 0.817 | g/cm³ | 20°C |

| Solubility in Water | 7.1 to 7.6 | g/100 mL | 20-25°C |

| Solubility in Organic Solvents | Miscible | - | Ethanol, ether, acetone, benzene |

| Vapor Pressure | 90 to 155 | mmHg | 20-25°C |

| Vapor Density | 2.5 | (Air = 1) | - |

| Refractive Index (n_D) | 1.377 to 1.387 | - | 20°C |

| Flash Point | -12 to -7 | °C | Closed Cup |

| Autoignition Temperature | 225 to 230 | °C | - |

Note: The range in values reflects data from various sources.

Experimental Protocols for Determining Physical Properties

The following are generalized methodologies for determining the key physical properties of liquid aldehydes like butyraldehyde.

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for determining the boiling point of a small liquid sample is the capillary method.

-

Apparatus: Thiele tube or a similar heating apparatus, thermometer, small test tube, and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is then stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

2. Determination of Melting Point:

For substances that are solid at room temperature, the melting point is determined. Since butyraldehyde is a liquid at room temperature, its freezing point (which is the same as its melting point) is determined using a cooling bath.

-

Apparatus: Test tube, thermometer, and a cooling bath (e.g., dry ice/acetone).

-

Procedure:

-

The liquid sample is placed in a test tube with a thermometer immersed in it.

-

The test tube is gradually cooled in the cooling bath.

-

The temperature is recorded at regular intervals.

-

The freezing point is the temperature at which the liquid solidifies, and the temperature remains constant for a period.

-

3. Determination of Density:

The density of a liquid can be determined by measuring the mass of a known volume.

-

Apparatus: Pycnometer or a graduated cylinder and a balance.

-

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.

-

The pycnometer is filled with the liquid sample to a calibrated mark, and its mass is measured again.

-

The volume of the pycnometer is known.

-

The density is calculated by dividing the mass of the liquid by its volume.[5][6]

-

4. Determination of Solubility:

The solubility of butyraldehyde in water and other solvents is determined by direct observation.

-

Apparatus: Test tubes, graduated pipettes.

-

Procedure:

-

A known volume of the solvent (e.g., water) is placed in a test tube.

-

A small, measured amount of butyraldehyde is added.

-

The mixture is agitated, and the solution is observed for homogeneity.

-

The process is repeated until the butyraldehyde no longer dissolves, and a separate phase is observed. The solubility is then expressed as the mass or volume of solute per unit volume of solvent.

-

5. Determination of Refractive Index:

The refractive index is a measure of how much light bends as it passes through the substance. It is a characteristic property and is often used for identification and purity assessment.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until a sharp dividing line between light and dark fields is observed.

-

The refractive index is read directly from the instrument's scale.[1][7]

-

Logical Relationships and Synthesis Pathway

Butyraldol is synthesized from butyraldehyde through an aldol condensation reaction. This is a fundamental reaction in organic chemistry where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.

Caption: Synthesis of Butyraldol from Butyraldehyde via Aldol Condensation.

Conclusion

This technical guide has provided a detailed summary of the core physical properties of butyraldehyde, a key industrial chemical. The tabulated data offers a quick reference for researchers and professionals, while the outlined experimental protocols provide a foundational understanding of how these properties are determined. The included diagram illustrates the synthesis pathway from butyraldehyde to butyraldol, highlighting the chemical relationship between these two compounds. A thorough understanding of these physical properties is essential for the safe and effective use of butyraldehyde in scientific research and industrial applications.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. homesciencetools.com [homesciencetools.com]

- 3. rudolphresearch.com [rudolphresearch.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. macro.lsu.edu [macro.lsu.edu]

A Comprehensive Technical Guide to the Stereoisomers of 2-Ethyl-3-hydroxyhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Ethyl-3-hydroxyhexanal, a chiral aldehyde, possesses two stereocenters, giving rise to four distinct stereoisomers. The spatial arrangement of substituents around these chiral centers, specifically carbons 2 and 3, results in unique physical, chemical, and biological properties for each isomer. This document provides an in-depth analysis of these stereoisomers, including their structural differences, key quantitative data, and detailed experimental protocols for their synthesis and separation. Furthermore, this guide presents visual representations of the stereoisomers and a general workflow for their stereoselective synthesis and analysis, offering a valuable resource for researchers in organic chemistry and drug development.

Introduction to the Stereoisomerism of this compound

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of this compound, the presence of two chiral centers at the C2 and C3 positions leads to the existence of four stereoisomers. These are categorized into two pairs of enantiomers: (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R). The relationship between isomers from different enantiomeric pairs, such as (2R, 3R) and (2R, 3S), is diastereomeric.

The distinct spatial arrangements of the ethyl group at C2 and the hydroxyl group at C3 can lead to significant differences in their biological activity, reactivity, and physical properties. For instance, in drug development, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, the ability to selectively synthesize and characterize each stereoisomer is of paramount importance.

Quantitative Data of this compound Stereoisomers

While specific experimental data for all four stereoisomers of this compound is not extensively available in the public literature, the following table presents expected trends and representative data for analogous 2-alkyl-3-hydroxy aldehydes. It is important to note that enantiomers will have identical boiling and melting points, but their optical rotations will be equal in magnitude and opposite in direction. Diastereomers will have different physical properties.

| Property | (2R, 3R)-Isomer | (2S, 3S)-Isomer | (2R, 3S)-Isomer | (2S, 3R)-Isomer |

| Molecular Weight ( g/mol ) | 144.21 | 144.21 | 144.21 | 144.21 |

| Boiling Point (°C) | Diastereomers have different boiling points | Diastereomers have different boiling points | Diastereomers have different boiling points | Diastereomers have different boiling points |

| Melting Point (°C) | Diastereomers have different melting points | Diastereomers have different melting points | Diastereomers have different melting points | Diastereomers have different melting points |

| Optical Rotation [α]D | Opposite to (2S, 3S) | Opposite to (2R, 3R) | Opposite to (2S, 3R) | Opposite to (2R, 3S) |

Experimental Protocols

The synthesis and separation of the stereoisomers of this compound can be achieved through various stereoselective methods. Below are detailed methodologies for key experiments.

Stereoselective Synthesis via Aldol (B89426) Addition

A common strategy for synthesizing 3-hydroxy aldehydes is the aldol addition. To achieve stereoselectivity, a chiral auxiliary or a chiral catalyst can be employed.

Objective: To synthesize a specific stereoisomer of this compound.

Materials:

-

Butanal

-

Propanal

-

Chiral catalyst (e.g., L-proline)

-

Organic solvent (e.g., DMSO)

-

Quenching solution (e.g., saturated ammonium (B1175870) chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Deuterated solvent for NMR (e.g., CDCl3)

Procedure:

-

In a round-bottom flask, dissolve the chiral catalyst (e.g., L-proline, 20 mol%) in the organic solvent (e.g., DMSO).

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Add propanal (1.0 equivalent) to the solution.

-

Slowly add butanal (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction mixture at the same temperature for the specified time (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Characterize the product using NMR spectroscopy and determine the diastereomeric and enantiomeric excess using chiral HPLC.

Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the different stereoisomers of this compound.

Materials:

-

Sample of this compound mixture

-

Chiral stationary phase column (e.g., Chiralcel OD-H)

-

Mobile phase solvents (e.g., n-hexane, isopropanol)

-

HPLC system with a UV detector

Procedure:

-

Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., 90:10 n-hexane:isopropanol).

-

Degas the mobile phase using sonication or vacuum filtration.

-

Install the chiral stationary phase column into the HPLC system.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Prepare a dilute solution of the this compound mixture in the mobile phase.

-

Inject a small volume of the sample (e.g., 10 µL) onto the column.

-

Run the chromatogram and detect the separated isomers using the UV detector at an appropriate wavelength.

-

Identify the peaks corresponding to each stereoisomer based on their retention times. The area under each peak can be used to determine the relative abundance of each isomer.

Visualizations

Stereoisomers of this compound

The following diagram illustrates the four stereoisomers of this compound, highlighting the chiral centers at C2 and C3.

Note: The images in the diagram are placeholders and would be replaced with the actual 2D or 3D chemical structures of the isomers in a final document.

General Workflow for Stereoselective Synthesis and Analysis

The diagram below outlines a typical workflow for the stereoselective synthesis of a target stereoisomer and its subsequent purification and analysis.

The Genesis of Butyraldol: A Technical Chronicle of the Aldol Reaction

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and chemical nature of butyraldol, the self-condensation product of butyraldehyde.

This technical whitepaper delves into the historical discovery of the aldol (B89426) reaction, the foundational chemical transformation that leads to the synthesis of butyraldol (2-ethyl-3-hydroxyhexanal). We will explore the pioneering work of its independent discoverers, Alexander Borodin and Charles-Adolphe Wurtz, and provide a detailed examination of the experimental protocols, quantitative data, and reaction mechanisms that define this pivotal class of carbon-carbon bond-forming reactions.

A Tale of Independent Discovery: The Dawn of the Aldol Reaction

The mid-19th century was a period of fervent exploration in organic chemistry, with chemists diligently mapping the reactivity of newly discovered organic compounds. It was within this vibrant scientific landscape that the self-condensation of aldehydes was independently observed by two preeminent chemists of the era.

Alexander Borodin's Investigations (1869 & 1873): The Russian chemist and composer, Alexander Borodin, was investigating the reactions of aldehydes at the Medico-Surgical Academy in St. Petersburg. In 1869, his work on the condensation of valeraldehyde (B50692) (pentanal) and oenanthaldehyde (heptanal) was reported. Later, in 1873, Borodin described his work to the Russian Chemical Society, noting the formation of a new product from valeraldehyde that exhibited properties akin to an alcohol.[1]

Charles-Adolphe Wurtz's Breakthrough (1872): In 1872, the French chemist Charles-Adolphe Wurtz reported his findings on the self-condensation of acetaldehyde.[2][3][4] In his publication "Sur un aldéhyde-alcool" (On an aldehyde-alcohol), he described the formation of a new substance which he aptly named "aldol," a portmanteau of ald ehyde and alcohol , recognizing the dual functionality of the product.[1][5] This seminal work not only introduced a new type of chemical reaction but also christened the resulting class of molecules.[5]

While Borodin's work predates Wurtz's publication on acetaldehyde, both are credited with the independent discovery of the aldol reaction.[6] The specific product resulting from the self-condensation of butyraldehyde, the focus of this guide, is thus termed "butyraldol."

Quantitative Data

The following tables summarize the key quantitative data for butyraldol (this compound) and its precursor, butyraldehyde.

Table 1: Physical Properties of Butyraldol (this compound)

| Property | Value | Reference |

| CAS Number | 496-03-7 | [7] |

| Molecular Formula | C₈H₁₆O₂ | [8] |

| Molecular Weight | 144.21 g/mol | [8] |

| Density | 0.923 g/cm³ | [6][8] |

| Boiling Point | 216.9 °C at 760 mmHg | [6][8] |

| Flash Point | 86.7 °C | [8] |

| Refractive Index | 1.435 | [8] |

Table 2: Spectroscopic Data for Butyraldol (this compound)

| Spectroscopic Technique | Key Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to aldehyde, hydroxyl, and aliphatic protons are expected. | [9] |

| ¹³C NMR | Resonances for carbonyl, carbinol, and aliphatic carbons are characteristic. | [9] |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2960-2870 cm⁻¹), and a strong C=O stretch (~1725 cm⁻¹). | [10] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | [11][12] |

Experimental Protocols

While detailed quantitative records from the 19th-century discoveries are scarce, we can reconstruct the likely historical procedures and present a modern, standardized protocol for the synthesis of butyraldol.

Reconstructed Historical Experimental Protocol (Wurtz, 1872)

This protocol is a conceptual reconstruction based on Wurtz's 1872 publication on the synthesis of aldol from acetaldehyde.[13] The apparatus would have consisted of simple glass flasks and cooling baths available in a 19th-century laboratory.[8][14][15][16][17]

-

Reactant: Butyraldehyde

-

Catalyst: Dilute hydrochloric acid or a base like sodium hydroxide (B78521).

-

Procedure: Butyraldehyde would be cooled in a flask, likely using an ice bath. The catalyst would then be added slowly with stirring. The reaction mixture would be allowed to stand for a period of time to allow for the condensation to occur.

-

Product Isolation: The resulting butyraldol would have been isolated from the reaction mixture, likely through distillation or extraction, followed by characterization using methods available at the time, such as boiling point determination and elemental analysis.

Modern Experimental Protocol for the Synthesis of Butyraldol

This protocol outlines a typical modern laboratory procedure for the base-catalyzed self-condensation of butyraldehyde.

-

Reactants and Reagents:

-

n-Butyraldehyde (butanal)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Hydrochloric acid (HCl), 1 M (for neutralization)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place n-butyraldehyde.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add the 10% aqueous sodium hydroxide solution dropwise with vigorous stirring over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for another 2 hours.

-

Neutralize the reaction mixture by slowly adding 1 M HCl until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude butyraldol can be purified by vacuum distillation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the core reaction mechanism and a generalized experimental workflow.

Caption: Base-catalyzed aldol condensation mechanism of butyraldehyde.

Caption: Generalized experimental workflow for butyraldol synthesis.

References

- 1. Alexander Borodin - Wikipedia [en.wikipedia.org]

- 2. Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) [redalyc.org]

- 3. Charles Adolphe Würtz – Wikipédia, a enciclopédia livre [pt.wikipedia.org]

- 4. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]

- 5. 羟醛缩合反应 [sigmaaldrich.com]

- 6. synarchive.com [synarchive.com]

- 7. scribd.com [scribd.com]

- 8. Chemical apparatus, late 19th century. | Science & Society Picture Library [scienceandsociety.co.uk]

- 9. Solved Spectral Analysis interpretation of | Chegg.com [chegg.com]

- 10. Solved TH FTIR Common Name: 2-Ethyl-3-hydroxy-hexanal IUPAC | Chegg.com [chegg.com]

- 11. Solved The following mass spectrum is | Chegg.com [chegg.com]

- 12. PubChemLite - this compound (C8H16O2) [pubchemlite.lcsb.uni.lu]

- 13. benchchem.com [benchchem.com]

- 14. Vintage Chemistry Equipment from the 19th Century Stock Photo - Alamy [alamy.com]

- 15. Vintage chemistry equipment from 19th hi-res stock photography and images - Alamy [alamy.com]

- 16. Chemistry laboratory, 19th century hi-res stock photography and images - Alamy [alamy.com]

- 17. homepages.uc.edu [homepages.uc.edu]

The Industrial Landscape of 2-Ethyl-3-hydroxyhexanal: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-3-hydroxyhexanal, a key organic intermediate, holds a pivotal position in the synthesis of a range of commercially significant chemicals. While its direct industrial applications are limited, its role as a precursor, primarily in the production of 2-ethylhexanol and 2-ethylhexanoic acid, is indispensable. This technical guide delineates the industrial importance of this compound, detailing its synthesis, physical and chemical properties, and the extensive applications of its derivatives. Experimental protocols for its formation and subsequent conversion are provided, alongside a visual representation of its synthetic pathway and industrial workflow.

Introduction

This compound, also known as butyraldol, is an eight-carbon branched-chain aldehyde and alcohol.[1] Its molecular structure, featuring both a hydroxyl and a carbonyl group, makes it a reactive and versatile intermediate in organic synthesis.[1] The primary route to its industrial production is the base-catalyzed aldol (B89426) condensation of n-butyraldehyde.[2][3] While some sources suggest potential use in the flavor and fragrance industry due to its characteristic odor, its predominant industrial significance lies in its role as a transient intermediate that is further processed to produce valuable downstream products.

Physicochemical and Toxicological Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is crucial for its handling and application in industrial settings. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1][4] |

| Molecular Weight | 144.21 g/mol | [4] |

| CAS Number | 496-03-7 | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Distinctive | [1] |

| Density | 0.923 g/cm³ | [5] |

| Boiling Point | 216.9 °C at 760 mmHg | [5] |

| Flash Point | 86.7 °C | [5] |

| Refractive Index | 1.435 | [5] |

| Vapor Pressure | 0.0294 mmHg at 25 °C | [5] |

| pKa | 14.56 ± 0.20 (Predicted) | [6] |

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Expected Peaks |

| IR (Infrared) | - Broad peak around 3400 cm⁻¹ (O-H stretch)- Sharp peak around 1720 cm⁻¹ (C=O stretch of aldehyde)- Peaks around 2960-2850 cm⁻¹ (C-H stretch) |

| ¹H-NMR (Proton NMR) | - Signal around 9.5-9.7 ppm (aldehyde proton)- Multiplet around 3.5-4.0 ppm (proton on the carbon with the hydroxyl group)- Various signals in the 0.8-2.0 ppm range (aliphatic protons) |

| ¹³C-NMR (Carbon NMR) | - Signal around 200-205 ppm (aldehyde carbonyl carbon)- Signal around 65-75 ppm (carbon attached to the hydroxyl group)- Various signals in the 10-50 ppm range (aliphatic carbons) |

| Mass Spectrometry | - Molecular ion peak (M+) at m/z = 144 |

Table 3: Safety and Handling Information

| Hazard | Description | Precautionary Measures | Reference |

| Health Hazards | May cause skin and eye irritation. | Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. | |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames. | |

| Handling | Avoid formation of dust and aerosols. | Provide appropriate exhaust ventilation. | |

| Storage | Store in a cool, dry, and well-ventilated place. | Keep container tightly closed. |

Synthesis and Industrial Production

The industrial synthesis of this compound is the initial step in a multi-stage process that ultimately yields 2-ethylhexanol. This process begins with the hydroformylation of propylene (B89431) to produce n-butyraldehyde.

Synthesis of this compound via Aldol Condensation

Reaction: 2 molecules of n-butyraldehyde undergo a base-catalyzed aldol addition to form this compound.

Mechanism:

-

A base (e.g., KOH or NaOH) abstracts an alpha-hydrogen from a molecule of n-butyraldehyde to form a resonance-stabilized enolate.[7]

-

The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second n-butyraldehyde molecule.[7]

-

Protonation of the resulting alkoxide by a proton source (e.g., water) yields this compound.[7]

Figure 1: Mechanism of Aldol Condensation for this compound Synthesis.

Experimental Protocol: Laboratory Scale Synthesis

-

Reaction Setup: A reaction flask equipped with a stirrer, dropping funnel, and thermometer is charged with n-butyraldehyde.

-

Catalyst Addition: An aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is added dropwise to the n-butyraldehyde while maintaining a controlled temperature, typically around 30°C. A phase-transfer catalyst may also be employed to enhance the reaction rate.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Quenching: Once the desired conversion is achieved, the reaction is stopped by the addition of an acid, such as acetic acid, to neutralize the base catalyst.

-

Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄). The crude product can be purified by distillation under reduced pressure.

Industrial Workflow: Production of 2-Ethylhexanol

The industrial production of 2-ethylhexanol is a continuous process that integrates several unit operations.

Figure 2: Industrial Workflow for the Production of 2-Ethylhexanol.

Process Description:

-

Hydroformylation: Propylene and synthesis gas (a mixture of carbon monoxide and hydrogen) are fed into a hydroformylation reactor containing a catalyst (typically cobalt or rhodium-based) to produce n-butyraldehyde and isobutyraldehyde.[1]

-

Aldol Condensation: The n-butyraldehyde is then directed to an aldol condensation reactor where it undergoes self-condensation in the presence of a base catalyst to form this compound.[1]

-

Dehydration: The resulting this compound is typically not isolated but is directly dehydrated in the next stage by heating, which eliminates a molecule of water to form 2-ethyl-2-hexenal.[5]

-

Hydrogenation: 2-Ethyl-2-hexenal is then catalytically hydrogenated. This step reduces both the carbon-carbon double bond and the aldehyde group to yield 2-ethylhexanol.[5]

-

Purification: The crude 2-ethylhexanol is purified through a series of distillation columns to achieve the desired purity.[8]

Industrial Applications of this compound Derivatives

The primary industrial value of this compound is realized through its conversion into 2-ethylhexanol and 2-ethylhexanoic acid.

Applications of 2-Ethylhexanol

2-Ethylhexanol is a versatile, high-production-volume chemical with a wide array of applications:

-

Plasticizers: The largest application of 2-ethylhexanol is in the production of plasticizers, such as dioctyl phthalate (B1215562) (DOP) and dioctyl terephthalate (B1205515) (DOTP).[7][9] These plasticizers are used to impart flexibility to PVC (polyvinyl chloride) in applications like cables, flooring, and automotive interiors.[9]

-

Coatings and Adhesives: It is a precursor for 2-ethylhexyl acrylate, a monomer used in the manufacturing of coatings and adhesives.[9]

-

Solvents: Due to its low volatility, it is used as a solvent in various formulations, including paints, lacquers, and printing inks.[7][10]

-

Surfactants and Defoamers: It serves as a raw material for the production of surfactants and is also used as a defoaming agent in various industrial processes.[7]

-

Lubricants and Fuel Additives: 2-Ethylhexanol and its derivatives are used in the formulation of lubricants and as additives in diesel fuel to improve combustion.[7][9]

Applications of 2-Ethylhexanoic Acid

2-Ethylhexanoic acid is produced by the oxidation of 2-ethylhexanal (B89479), which is an intermediate in the production of 2-ethylhexanol. Its applications include:

-

Paint Driers: Metal salts of 2-ethylhexanoic acid (e.g., cobalt, manganese, and zirconium salts) are used as driers in paints, varnishes, and inks to accelerate the drying process.[8]

-

PVC Stabilizers: Tin salts of 2-ethylhexanoic acid are used as heat stabilizers in PVC processing.[8]

-

Synthetic Lubricants: Esters of 2-ethylhexanoic acid are used as synthetic lubricants and lubricant additives.[11][12]

-

Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for automotive coolants and metalworking fluids.[11]

-

Cosmetics: In the cosmetics industry, it is used to produce emollients and skin conditioning agents.[11][12]

Conclusion

This compound is a critical, albeit transient, molecule in the landscape of industrial organic chemistry. Its significance is not in its direct application but in its indispensable role as a stepping stone in the synthesis of high-value chemicals like 2-ethylhexanol and 2-ethylhexanoic acid. These derivatives are fundamental to a multitude of sectors, including plastics, coatings, lubricants, and cosmetics. A thorough understanding of the synthesis, properties, and reaction pathways of this compound is therefore essential for researchers and professionals involved in chemical manufacturing and product development. Future research may focus on developing more efficient and sustainable catalytic systems for its synthesis and conversion, further enhancing its industrial and economic importance.

References

- 1. scribd.com [scribd.com]

- 2. m.youtube.com [m.youtube.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Solved 2-ethyl-3-hydroxy-hexanal can be synthesized via a | Chegg.com [chegg.com]

- 5. US20170217866A1 - Single-step conversion of n-butyraldehyde to 2-ethylhexanal - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. homework.study.com [homework.study.com]

- 8. saspublishers.com [saspublishers.com]

- 9. This compound | CAS#:496-03-7 | Chemsrc [chemsrc.com]

- 10. Solved Spectral Analysis interpretation of | Chegg.com [chegg.com]

- 11. scribd.com [scribd.com]

- 12. Solved 2. List the expected spectral data of | Chegg.com [chegg.com]

Methodological & Application

Application Note: Synthesis of 2-Ethyl-3-hydroxyhexanal via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-hydroxyhexanal is a key intermediate in the synthesis of various commercially important chemicals, including plasticizers, solvents, and fragrance components. Its synthesis is a classic example of a base-catalyzed aldol (B89426) condensation of butanal (butyraldehyde). This application note provides a detailed protocol for the laboratory-scale synthesis of this compound, along with relevant quantitative data and characterization information. The aldol condensation proceeds by the formation of an enolate from one molecule of butanal, which then acts as a nucleophile, attacking the carbonyl carbon of a second butanal molecule. Subsequent protonation yields the β-hydroxy aldehyde, this compound.

Reaction Principle

The synthesis of this compound is achieved through the self-condensation of butanal under basic conditions. The reaction involves the deprotonation of the α-carbon of a butanal molecule by a base (e.g., NaOH or KOH) to form a resonance-stabilized enolate ion. This enolate then attacks the electrophilic carbonyl carbon of another butanal molecule. The resulting alkoxide intermediate is subsequently protonated by a proton source, typically water or the solvent, to yield the final product, this compound.

Experimental Protocol

Materials:

-

Butanal (Butyraldehyde), ≥99%

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Butanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

-

TLC plates (silica gel)

-

TLC developing chamber and appropriate eluent (e.g., hexanes:ethyl acetate (B1210297) mixture)

Procedure:

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the chosen base (e.g., potassium hydroxide) in the selected alcohol solvent (e.g., butanol) with cooling in an ice bath.

-

Slowly add butanal to the cooled basic solution with vigorous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C using the ice bath.

2. Reaction Monitoring:

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate.

-

Develop the TLC plate using an appropriate eluent system (e.g., a 4:1 mixture of hexanes to ethyl acetate).

-

Visualize the spots under UV light or by using an appropriate staining agent. The reaction is considered complete when the starting butanal spot has significantly diminished or disappeared.

3. Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash them with deionized water and then with brine to remove any remaining base and inorganic salts.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification:

-

Purify the crude this compound by vacuum distillation. The boiling point of the product will depend on the pressure used.

Data Presentation

Table 1: Reported Yield for the Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Potassium Hydroxide | Butanol | 40 | 50.4 | Japanese Patent Publication No. 2-040333 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristic Peaks/Signals |

| FTIR (cm⁻¹) | Broad peak around 3400-3600 (O-H stretch of the alcohol), sharp peak around 1720-1740 (C=O stretch of the aldehyde), peaks around 2960, 2870, and 2720 (C-H stretches). |

| ¹H NMR (ppm) | Signal for the aldehydic proton (CHO) around 9.5-9.7 (triplet), signal for the proton on the carbon bearing the hydroxyl group (CH-OH) around 3.5-4.0 (multiplet), signals for the methylene (B1212753) and methyl protons of the ethyl and butyl chains in the aliphatic region (approx. 0.8-2.0). |

| ¹³C NMR (ppm) | Signal for the carbonyl carbon of the aldehyde around 200-205, signal for the carbon attached to the hydroxyl group around 65-75, signals for the carbons of the ethyl and butyl groups in the aliphatic region (approx. 10-40). |

Visualizations

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Ethyl-3-hydroxyhexanal

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Ethyl-3-hydroxyhexanal, a valuable intermediate in the chemical industry. The synthesis is achieved through a base-catalyzed aldol (B89426) addition of butanal. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visualizations of the experimental workflow and reaction mechanism to aid researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as butyraldol, is a key organic intermediate. Its structure, featuring both an aldehyde and a hydroxyl group, allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. Notably, it is a precursor in the production of 2-ethylhexanol, a widely used plasticizer. The primary route for its synthesis is the self-condensation of butanal via an aldol addition reaction, typically catalyzed by a base such as sodium hydroxide (B78521) or potassium hydroxide.[1][2][3][4] This document outlines a representative laboratory-scale protocol for this synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C8H16O2 | [5][6][7][8][9] |

| Molecular Weight | 144.21 g/mol | [5][7][8] |

| CAS Number | 496-03-7 | [5][6][7] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 105-110 °C | [10] |

| Density | 0.9352 g/cm³ | [10] |

| Refractive Index | 1.435 | [11] |

| Yield | ~50.4% | [1] |

Experimental Protocol: Synthesis of this compound via Aldol Addition

This protocol details the synthesis of this compound from butanal using a base catalyst.

Materials:

-

Butanal (butyraldehyde)

-

Potassium hydroxide (KOH)

-

Butanol

-

Acetic acid (glacial)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a solution of potassium hydroxide in butanol. Note: A patent describes a synthesis using potassium hydroxide in butanol at 40°C, achieving a 50.4% yield.[1]

-

-

Reaction Execution:

-

Cool the flask in an ice bath to maintain a controlled temperature.

-

Slowly add butanal to the stirred basic solution from the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature at approximately 40°C.[1]

-

After the addition is complete, continue stirring the reaction mixture at 40°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

-

Work-up and Neutralization:

-

After the reaction period, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of glacial acetic acid until the solution is slightly acidic (test with litmus (B1172312) paper). This step is crucial to quench the reaction.

-

Transfer the mixture to a separatory funnel. Add distilled water and an appropriate organic solvent (e.g., diethyl ether) to extract the product.

-

Separate the organic layer from the aqueous layer. Wash the organic layer with distilled water and then with a saturated brine solution.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation to obtain the final product. Collect the fraction boiling at 105-110 °C.[10]

-

Visualizations

The following diagrams illustrate the experimental workflow and the chemical signaling pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the base-catalyzed aldol addition of butanal.

References

- 1. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. homework.study.com [homework.study.com]

- 5. guidechem.com [guidechem.com]